6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one
CAS No.:
Cat. No.: VC15846148
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O |
|---|---|
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 |
| Standard InChI Key | KXFSSHWDMBAOKG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br |
Introduction
Chemical Structure and Functional Groups
The compound’s molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol . Its structure comprises:
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Isoindolinone core: A bicyclic system with a lactam (amide) ring fused to a benzene ring.
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Bromo substituent (C6): Enhances electrophilicity and facilitates further functionalization via nucleophilic aromatic substitution.
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Pyrrolidin-3-yl group (C2): A saturated five-membered amine ring, contributing to steric and electronic interactions in biological systems.
Key structural features include:
| Feature | Description |
|---|---|
| Core structure | Fused benzene-lactam system (isoindolinone) |
| Substituents | Bromine at C6, pyrrolidin-3-yl at C2 |
| Functional groups | Lactam (amide), tertiary amine (pyrrolidine) |
| Reactivity sites | Bromine (nucleophilic substitution), lactam (hydrolysis) |
Structural Analogs and Comparative Analysis
The compound’s bromine and pyrrolidine groups position it between two pharmacologically active classes:
Research Gaps and Future Directions
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Target-Specific Optimization:
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Covalent binding: Bromine may enable selective modification (e.g., click chemistry).
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Solubility modification: Pyrrolidine substitution to improve pharmacokinetics.
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Mechanistic Studies:
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Enzyme inhibition profiles: Kinase or protease inhibition assays.
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Toxicity evaluation: Cytotoxicity in normal vs. cancer cell lines.
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Synthetic Innovations:
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Green chemistry approaches: Catalytic cross-coupling for bromine introduction.
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Solid-phase synthesis: For rapid analog generation.
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